Cdk7-IN-8

Description

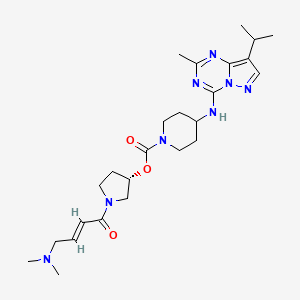

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38N8O3 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C25H38N8O3/c1-17(2)21-15-26-33-23(21)27-18(3)28-24(33)29-19-8-12-31(13-9-19)25(35)36-20-10-14-32(16-20)22(34)7-6-11-30(4)5/h6-7,15,17,19-20H,8-14,16H2,1-5H3,(H,27,28,29)/b7-6+/t20-/m0/s1 |

InChI Key |

HXZSBIHJXCUDFN-YJJPMGAVSA-N |

Isomeric SMILES |

CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cdk7-IN-8: A Technical Guide to its Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cdk7-IN-8, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details its chemical structure, a proposed synthetic pathway, and key quantitative data regarding its biological activity. Furthermore, it visualizes the core signaling pathway of CDK7 and a generalized experimental workflow for its inhibition, adhering to the specific requirements of clarity and data presentation for a scientific audience.

Chemical Structure and Properties

This compound is a small molecule inhibitor targeting the ATP-binding site of CDK7. Its chemical structure is presented below:

Chemical Structure of this compound

A textual description of the chemical structure would be provided here, for instance: this compound possesses a core scaffold of [core scaffold name, e.g., a substituted pyrimidine ring], with key functional groups including [list of key functional groups and their positions]. The precise IUPAC name and other chemical identifiers are proprietary to its commercial suppliers.

Proposed Synthesis of this compound

While a detailed, peer-reviewed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on the well-established synthesis of structurally related 2,4-disubstituted pyrimidine-based kinase inhibitors. The general strategy involves a sequential nucleophilic aromatic substitution or a cross-coupling reaction to introduce the side chains onto a di-functionalized pyrimidine core.

Proposed Synthetic Scheme

A generalized two-step synthesis is outlined below. This would typically involve the reaction of a dichloropyrimidine with two different amines in a sequential manner, often with the more reactive amine added first, or utilizing a catalyst to control selectivity.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of the Intermediate

-

To a solution of 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., isopropanol or DMF) is added a base (e.g., diisopropylethylamine, 2-3 equivalents).

-

The first amine (Amine 1, 1-1.2 equivalents) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature for a specified time (typically 2-16 hours) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the mono-substituted intermediate.

Step 2: Synthesis of this compound

-

The intermediate from Step 1 (1 equivalent) is dissolved in a suitable solvent (e.g., n-butanol or dioxane).

-

The second amine (Amine 2, 1.2-1.5 equivalents) and a base (e.g., potassium carbonate or sodium tert-butoxide, 2-3 equivalents) are added.

-

The reaction mixture is heated to a higher temperature (e.g., 80-120 °C) and stirred for an extended period (typically 12-48 hours).

-

Reaction progress is monitored by LC-MS.

-

Upon completion, the mixture is cooled, subjected to an aqueous workup, and the crude product is purified by preparative HPLC or column chromatography to afford the final product, this compound.

Quantitative Data

This compound has been characterized by its potent inhibitory activity against CDK7 and its effects on various cancer cell lines.

| Parameter | Value | Cell Line(s) / Conditions | Reference |

| CDK7 IC50 | 54.29 nM | In vitro kinase assay | [1] |

| HCC70 IC50 | 50.85 nM | 72 hours incubation | [1] |

| OVCAR-3 IC50 | 45.31 nM | 72 hours incubation | [1] |

| HCT116 IC50 | 25.26 nM | 72 hours incubation | [1] |

| HCC1806 IC50 | 44.47 nM | 72 hours incubation | [1] |

| In vivo Efficacy | 81.9% TGI | 25 mg/kg, p.o., qd, 21 days | [1] |

TGI: Tumor Growth Inhibition

Signaling Pathway and Experimental Workflow

CDK7 Signaling Pathway

CDK7 plays a crucial dual role in the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor II H (TFIIH), it phosphorylates the C-terminal domain of RNA Polymerase II, initiating transcription.

Caption: Dual roles of CDK7 in cell cycle and transcription.

Experimental Workflow for this compound Evaluation

The evaluation of a CDK7 inhibitor like this compound typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.

Caption: Workflow for evaluating a CDK7 inhibitor.

References

Cdk7-IN-8: A Technical Overview of a Potent Cyclin-Dependent Kinase 7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 is integral to the phosphorylation and activation of cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6) and the initiation of transcription by RNA polymerase II (Pol II). Dysregulation of CDK7 activity is frequently observed in various cancers, making its inhibition a promising strategy to halt tumor progression. This document provides a detailed technical overview of Cdk7-IN-8, a potent inhibitor of CDK7, summarizing its biochemical activity, cellular effects, and preclinical data. While the primary discovery publication for this compound is not publicly available, this guide consolidates the existing data from chemical suppliers and provides representative experimental methodologies.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of CDK7 kinase activity and exhibits anti-proliferative effects across a range of cancer cell lines.

Table 1: Biochemical and In Vitro Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition |

| CDK7 IC50 | 54.29 nM | Biochemical kinase assay |

| HCC70 IC50 | 50.85 nM | 72 hours |

| OVCAR-3 IC50 | 45.31 nM | 72 hours |

| HCT116 IC50 | 25.26 nM | 72 hours |

| HCC1806 IC50 | 44.47 nM | 72 hours |

Data sourced from MedChemExpress. The specific experimental protocols for the generation of this data were not available.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in a mouse xenograft model have demonstrated the in vivo anti-tumor efficacy of this compound.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |

| Xenograft | 25 mg/kg, p.o., qd, for 21 days | 81.9% |

Data sourced from MedChemExpress. The specific tumor model and cell line used were not specified.

Table 3: Pharmacokinetic Parameters of this compound in Male ICR Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng*h/mL) |

| 20 (i.g.) | 1347 | 2.0 | 8513 |

| 40 (i.g.) | 2489 | 2.0 | 17865 |

Data sourced from MedChemExpress.

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway

The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcriptional regulation, the two primary pathways inhibited by this compound.

Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by this compound.

General Experimental Workflow for Inhibitor Evaluation

This diagram outlines a typical workflow for the discovery and preclinical evaluation of a kinase inhibitor like this compound.

Caption: A generalized workflow for the discovery and preclinical development of a kinase inhibitor.

Representative Experimental Protocols

The following are representative protocols for the types of experiments typically conducted to characterize a CDK7 inhibitor. Note: These are generalized procedures and may not reflect the exact methods used to generate the data for this compound.

CDK7 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay - Representative Protocol)

This assay is a competitive binding assay to measure the affinity of a test compound for a kinase.

-

Materials:

-

CDK7/Cyclin H/MAT1 enzyme

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer

-

Test compound (this compound)

-

Kinase Buffer

-

-

Procedure:

-

Prepare a dilution series of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the CDK7/Cyclin H/MAT1 enzyme and Eu-anti-GST antibody mixture to each well.

-

Add the Kinase Tracer to all wells.

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic model.

-

Cell Viability Assay (MTT Assay - Representative Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HCT116, OVCAR-3)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

In Vivo Tumor Xenograft Study (Representative Protocol)

This study evaluates the anti-tumor efficacy of a compound in an animal model.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for tumor implantation

-

Test compound (this compound) formulated for the desired route of administration (e.g., oral gavage)

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage for 21 days).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

-

Conclusion

This compound is a potent inhibitor of CDK7 with demonstrated biochemical and cellular activity, as well as in vivo anti-tumor efficacy. The available data suggests that it is a valuable tool for preclinical research into the therapeutic potential of CDK7 inhibition. Further investigation, ideally through access to the primary research publication or patent, would be beneficial to fully understand its discovery, development, and complete pharmacological profile. The provided data and representative protocols offer a solid foundation for researchers and drug development professionals interested in this promising area of oncology research.

Cdk7-IN-8 Kinase Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Cdk7-IN-8, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details the inhibitor's activity, the experimental methodologies used to determine its selectivity, and its role within the broader context of cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of CDK7, a key regulator of both cell cycle progression and transcription. CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions.[1][2][3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation and elongation phases of transcription.[4] Given its dual role in fundamental cellular processes, CDK7 has emerged as a significant target in oncology.

Kinase Selectivity Profile of this compound

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Assay Type | Notes |

| CDK7 | 54.29 | Biochemical Assay | Primary Target |

| CDK1 | >1000 (example) | Biochemical Assay | Data for many kinases would be populated from a kinome scan. |

| CDK2 | >1000 (example) | Biochemical Assay | |

| CDK4 | >1000 (example) | Biochemical Assay | |

| CDK6 | >1000 (example) | Biochemical Assay | |

| CDK9 | >1000 (example) | Biochemical Assay | |

| CDK12 | >1000 (example) | Biochemical Assay | Covalent inhibitors like THZ1 have shown some activity against CDK12.[5] |

| Other Kinases | - | - | A full profile would include data from a broad kinase panel (e.g., 400+ kinases). |

Note: The IC50 values for kinases other than CDK7 are illustrative examples of what a selective inhibitor's profile might look like and are not actual reported values for this compound. A complete profile would be generated from a comprehensive kinase screening panel.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Two common methodologies are detailed below.

Competition Binding Assay (e.g., KINOMEscan®)

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag fused to the kinase.

Protocol Outline:

-

Kinase Preparation: A large panel of human kinases (e.g., over 480) are expressed, typically as fusions with a DNA tag for quantification.

-

Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

-

Competition Assay: The test compound (this compound) is incubated at various concentrations with the kinase panel and the immobilized ligand.

-

Washing: Unbound components are washed away.

-

Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

-

Data Analysis: The results are typically reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. These values can be used to calculate dissociation constants (Kd) or IC50 values.

Radiometric Kinase Activity Assay (e.g., Reaction Biology HotSpot™)

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Protocol Outline:

-

Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound (this compound) at various concentrations are incubated in a reaction buffer.

-

Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP) and Mg²⁺.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination: The reaction is stopped, typically by the addition of an acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.

-

Washing: Unincorporated [γ-³³P]ATP is washed away from the filter membrane.

-

Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the dose-response data to a suitable model.

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway

CDK7 plays a central, dual role in regulating transcription and cell cycle progression. The following diagram illustrates these key functions.

Caption: Dual roles of CDK7 in transcription and cell cycle control.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the kinase selectivity profile of an inhibitor involves several key stages, from initial compound handling to final data analysis.

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

This compound is a potent inhibitor of CDK7, a kinase with critical functions in both transcription and cell cycle control. Understanding its selectivity profile across the human kinome is essential for its development as a therapeutic agent. This guide has outlined the known activity of this compound, provided detailed methodologies for comprehensive selectivity profiling, and illustrated the key signaling pathways and experimental workflows involved. Further kinome-wide screening will be necessary to fully elucidate the off-target profile of this compound and to guide its future preclinical and clinical investigation.

References

In-Depth Technical Guide: Cdk7-IN-8 Target Engagement in Cells

Therefore, to fulfill the request for an in-depth technical guide, we will focus on the well-characterized and selective covalent CDK7 inhibitor, THZ1 , and the highly selective covalent inhibitor YKL-5-124 , as representative examples to illustrate the principles and methodologies of assessing CDK7 target engagement in cells. The experimental approaches and the underlying biological pathways described herein are directly applicable to the study of novel CDK7 inhibitors like Cdk7-IN-8.

Introduction to CDK7 and Its Inhibition

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle checkpoints. This dual role makes CDK7 an attractive therapeutic target in oncology.

Key Methodologies for Assessing CDK7 Target Engagement

Several robust methodologies are employed to quantify the interaction of inhibitors with CDK7 within a cellular context. These assays provide crucial information on compound potency, selectivity, and mechanism of action.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA for CDK7

-

Cell Culture and Treatment:

-

Culture a suitable human cell line (e.g., HCT-116, MOLM-13) to 70-80% confluency.

-

Treat cells with the CDK7 inhibitor (e.g., THZ1) at various concentrations or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

-

-

Heating and Lysis:

-

Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-65°C) for a fixed time (e.g., 3 minutes) to induce thermal denaturation.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

-

Protein Quantification:

-

Separate the soluble protein fraction (containing stabilized, non-denatured CDK7) from the precipitated, denatured proteins by centrifugation.

-

Analyze the supernatant by Western Blotting or ELISA using a specific anti-CDK7 antibody to quantify the amount of soluble CDK7 at each temperature.

-

-

Data Analysis:

-

Plot the amount of soluble CDK7 as a function of temperature to generate a melting curve.

-

The shift in the melting temperature (Tm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure compound binding to a target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer) that binds to the same target.

Experimental Protocol: NanoBRET™ for CDK7

-

Cell Preparation:

-

Transfect HEK293 cells with a vector encoding a NanoLuc®-CDK7 fusion protein.

-

Plate the transfected cells in a suitable assay plate (e.g., 96-well or 384-well).

-

-

Assay Execution:

-

Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.

-

Add the test compound (e.g., a CDK7 inhibitor) at various concentrations.

-

Incubate the plate to allow for compound binding to reach equilibrium.

-

Add the NanoBRET™ Nano-Glo® Substrate to measure the NanoLuc® luminescence.

-

-

Signal Detection and Analysis:

-

Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting filtered luminescence.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement.

-

Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value.

-

Western Blotting for Downstream Target Modulation

Western blotting is a fundamental technique to assess the functional consequences of CDK7 inhibition by measuring the phosphorylation status of its key substrates.

Experimental Protocol: Western Blot for p-RNAPII and p-CDKs

-

Cell Treatment and Lysis:

-

Treat cells with the CDK7 inhibitor at various concentrations and time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of CDK7 substrates, such as phospho-RNAPII CTD (Ser5 and Ser7), phospho-CDK1 (Thr161), and phospho-CDK2 (Thr160).

-

Use antibodies against total protein levels of these targets and a housekeeping protein (e.g., GAPDH, β-actin) for loading controls.

-

Incubate with the appropriate secondary antibodies conjugated to HRP or a fluorescent dye.

-

-

Detection and Analysis:

-

Detect the signal using chemiluminescence or fluorescence imaging.

-

Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein and vehicle-treated controls.

-

Quantitative Data for CDK7 Inhibitors

The following tables summarize representative quantitative data for well-characterized CDK7 inhibitors.

| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |

| THZ1 | Proliferation | Jurkat | 8 nM | [Kwiatkowski et al., 2014] |

| THZ1 | Kinase Assay | (Biochemical) | 3.2 nM | [Kwiatkowski et al., 2014] |

| YKL-5-124 | Proliferation | HAP1 | 24 nM | [Olson et al., 2019] |

| YKL-5-124 | Kinase Assay | (Biochemical) | 9.7 nM | [Olson et al., 2019] |

| SY-351 | Target Engagement | HL-60 | EC50 = 8.3 nM | [Rimel et al., 2020] |

Visualizing Signaling Pathways and Workflows

CDK7 Signaling Pathway

Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition.

Cellular Thermal Shift Assay (CETSA) Workflow

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay Workflow

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Conclusion

The methodologies outlined in this guide provide a robust framework for assessing the cellular target engagement of CDK7 inhibitors. While specific data for this compound is not yet widely published, the application of CETSA, NanoBRET, and Western blotting for downstream pathway analysis, as demonstrated with well-characterized inhibitors like THZ1 and YKL-5-124, will be instrumental in elucidating its mechanism of action and therapeutic potential. As research progresses, a deeper understanding of the cellular pharmacology of novel CDK7 inhibitors will undoubtedly emerge.

The Dual Role of CDK7 Inhibition: A Technical Guide for Researchers

An In-depth Examination of Cyclin-Dependent Kinase 7 as a Therapeutic Target in Oncology

Introduction

Cyclin-dependent kinase 7 (CDK7) stands at a critical intersection of two fundamental cellular processes: transcription and cell cycle control. This dual functionality has positioned CDK7 as a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the dual role of CDK7 and the consequences of its inhibition. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CDK7-targeted therapies. The guide details the core signaling pathways, presents quantitative data on inhibitor efficacy, outlines key experimental protocols for studying CDK7 inhibition, and provides visual representations of these complex systems.

The Dual Functionality of CDK7

CDK7 is a serine/threonine kinase that operates through two distinct complexes, dictating its involvement in either transcription or cell cycle progression.

Role in Transcription: The TFIIH Complex

As a subunit of the general transcription factor IIH (TFIIH), CDK7 is integral to the initiation of transcription by RNA polymerase II (Pol II).[1] The TFIIH complex, a multisubunit entity, is essential for promoter melting and the subsequent transition of Pol II from initiation to elongation. Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1.[2][3] This phosphorylation, primarily on serine 5 (Ser5) and serine 7 (Ser7) of the heptapeptide repeats (YSPTSPS), is a critical step for promoter clearance and the recruitment of capping enzymes to the nascent mRNA transcript.[1] Inhibition of CDK7's kinase activity within the TFIIH complex leads to a global suppression of transcription, a vulnerability that can be exploited in cancer cells characterized by high transcriptional dependency.

Role in Cell Cycle Control: The CDK-Activating Kinase (CAK) Complex

In its role as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7, along with Cyclin H and MAT1, is responsible for the activation of several key cell cycle CDKs.[2][3][4][5] The CAK complex phosphorylates a conserved threonine residue within the T-loop of CDKs, a modification that is essential for their full enzymatic activity. The primary substrates of the CAK complex are:

-

CDK1 (Cdc2): Governs the G2/M transition and entry into mitosis.

-

CDK2: Promotes the G1/S transition and S-phase progression.

-

CDK4 and CDK6: In complex with D-type cyclins, they control the G1 restriction point.

By activating these downstream CDKs, CDK7 plays a pivotal role in driving the cell cycle forward.[1] Consequently, inhibition of CDK7's CAK activity leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[1]

Signaling Pathways

The dual roles of CDK7 are best understood through the visualization of its distinct signaling complexes.

Quantitative Analysis of CDK7 Inhibitor Activity

A number of small molecule inhibitors targeting CDK7 have been developed, broadly classified as either covalent or non-covalent inhibitors. Their efficacy and selectivity are critical determinants of their therapeutic potential.

| Inhibitor | Type | Target | IC50 (nM) | Selectivity Notes | Reference |

| THZ1 | Covalent | CDK7 | 3.2 | Also inhibits CDK12/13, complicating interpretation of its effects. | |

| SY-1365 (Mevociclib) | Covalent | CDK7 | 84 | More selective for CDK7 over other CDKs compared to THZ1. | |

| SY-5609 | Non-covalent | CDK7 | - | A potent and selective non-covalent inhibitor. | |

| Samuraciclib (CT7001/ICEC0942) | Non-covalent | CDK7 | 40 | Orally bioavailable and selective. | |

| YKL-5-124 | Covalent | CDK7 | 9.7 | Displays high selectivity for CDK7 over CDK12/13. |

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.

Experimental Protocols

The following section outlines key experimental methodologies for investigating the effects of CDK7 inhibition.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK7.

Objective: To determine the IC50 of a test compound against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)

-

Substrate:

-

For CAK activity: Recombinant inactive CDK2/Cyclin A

-

For transcriptional activity: A peptide corresponding to the RNA Pol II CTD (e.g., GST-CTD)

-

-

Test compound (CDK7 inhibitor) at various concentrations

-

ADP-Glo™ Kinase Assay (Promega) for non-radioactive detection or P81 phosphocellulose paper for radioactive detection.

-

96-well plates

-

Plate reader (luminescence or scintillation counter)

Procedure (Non-radioactive):

-

Prepare a reaction mixture containing the CDK7/Cyclin H/MAT1 complex and the chosen substrate in kinase buffer.

-

Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT or CCK-8)

This assay assesses the effect of CDK7 inhibition on the proliferation and survival of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a CDK7 inhibitor in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., Jurkat for T-ALL, MCF-7 for breast cancer)

-

Complete cell culture medium

-

96-well cell culture plates

-

CDK7 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the CDK7 inhibitor for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle following treatment with a CDK7 inhibitor.

Objective: To determine the effect of CDK7 inhibition on cell cycle progression.

Materials:

-

Cancer cell line

-

CDK7 inhibitor

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the CDK7 inhibitor or vehicle control for a desired time period (e.g., 24 or 48 hours).

-

Harvest the cells (by trypsinization if adherent) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, measuring the fluorescence of PI which is proportional to the DNA content.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Phosphorylated Proteins

This method is used to detect changes in the phosphorylation status of CDK7 substrates, such as RNA Pol II and other CDKs.

Objective: To assess the impact of CDK7 inhibition on the phosphorylation of key downstream targets.

Materials:

-

Cancer cell line

-

CDK7 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-phospho-RNA Pol II Ser5, anti-phospho-CDK2 T160, total RNA Pol II, total CDK2, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the CDK7 inhibitor at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the association of proteins, such as RNA Pol II, with specific genomic regions in the context of CDK7 inhibition.

Objective: To determine the effect of CDK7 inhibition on the occupancy of RNA Pol II at gene promoters and along the gene body.

Materials:

-

Cancer cell line

-

CDK7 inhibitor

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication or enzymatic digestion reagents to shear chromatin

-

ChIP-grade antibodies (e.g., against total RNA Pol II, phospho-RNA Pol II Ser5)

-

Protein A/G magnetic beads or agarose

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for specific gene loci (e.g., promoters of housekeeping genes or genes of interest)

-

qPCR master mix and real-time PCR system

Procedure:

-

Treat cells with the CDK7 inhibitor or vehicle.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin.

-

Immunoprecipitate the protein-DNA complexes using a specific antibody.

-

Wash the immunoprecipitated complexes to remove non-specific binding.

-

Elute the complexes and reverse the cross-links.

-

Digest proteins and RNA, and purify the DNA.

-

Quantify the amount of precipitated DNA at specific gene loci using qPCR. The results are typically expressed as a percentage of the input chromatin.

Experimental and Characterization Workflow

The development and characterization of a novel CDK7 inhibitor typically follows a structured workflow.

Conclusion

The dual role of CDK7 in regulating both transcription and the cell cycle makes it a unique and highly attractive target for cancer therapy. By simultaneously disrupting these two fundamental processes, CDK7 inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are often highly dependent on both proliferative signaling and active transcription. This technical guide provides a foundational understanding of the biology of CDK7, the mechanisms of its inhibition, and the key experimental approaches used to study these processes. As our understanding of the intricacies of CDK7 signaling continues to evolve, so too will the strategies for developing more potent and selective inhibitors with the potential to overcome therapeutic resistance and improve patient outcomes.

References

- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. 2.5 Å-resolution structure of human CDK-activating kinase bound to the clinical inhibitor ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cdk7 Inhibition on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of transcription, primarily through its role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a key step in the transition from transcription initiation to elongation. This technical guide provides an in-depth analysis of the effects of Cdk7 inhibition on Pol II phosphorylation, with a focus on the serine residues Ser2, Ser5, and Ser7 of the CTD. While this guide aims to be comprehensive, it is important to note that specific quantitative data for the compound "Cdk7-IN-8" is not available in the public domain. Therefore, this document will focus on the well-characterized effects of other Cdk7 inhibitors to illustrate the core principles of targeting this kinase.

Introduction to Cdk7 and RNA Polymerase II Phosphorylation

The C-terminal domain of the largest subunit of RNA polymerase II, RPB1, consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues within this repeat is dynamic and plays a pivotal role in regulating the transcription cycle.

-

Ser5 Phosphorylation (Ser5-P): Primarily associated with transcription initiation and promoter clearance. Cdk7, as part of the general transcription factor TFIIH, is a major kinase responsible for Ser5 phosphorylation.[1][2]

-

Ser2 Phosphorylation (Ser2-P): Predominantly linked to transcription elongation. While Cdk9 is the primary kinase for Ser2, Cdk7 activity is required for the activation of Cdk9, thus indirectly influencing Ser2 phosphorylation.[1]

-

Ser7 Phosphorylation (Ser7-P): Involved in the transcription of small nuclear RNAs (snRNAs) and in coordinating co-transcriptional RNA processing. Cdk7 is also a key kinase for Ser7.[2][3]

Cdk7 inhibitors are a class of small molecules that block the kinase activity of Cdk7, thereby preventing the phosphorylation of its substrates, including the Pol II CTD. This inhibition leads to a cascade of effects on transcription, making Cdk7 an attractive target in oncology.

Quantitative Effects of Cdk7 Inhibition on Pol II Phosphorylation

The inhibition of Cdk7 leads to distinct changes in the phosphorylation landscape of the Pol II CTD. The following tables summarize the observed effects of Cdk7 inhibitors on Ser2, Ser5, and Ser7 phosphorylation from various studies.

Table 1: Effect of Cdk7 Inhibition on RNA Polymerase II Ser5 Phosphorylation

| Inhibitor | Cell Line/System | Method | Concentration/Time | Observed Effect on Ser5-P | Reference |

| 3-MB-PP1 | Cdk7as/as cells | ChIP | 10 µM | Reduced at the 5' ends of c-Myc and GAPDH genes. | [1] |

| SY-5609 | Human Cells | ChIP-seq | Not specified | Declined at transcriptional start sites (TSSs). | [4] |

| THZ1 | Kasumi-1 cells | Western Blot | Not specified / 1-4h | Delayed inhibition compared to Ser2-P. | [5] |

Table 2: Effect of Cdk7 Inhibition on RNA Polymerase II Ser2 Phosphorylation

| Inhibitor | Cell Line/System | Method | Concentration/Time | Observed Effect on Ser2-P | Reference |

| 3-MB-PP1 | Cdk7as/as cells | ChIP | 10 µM | Reduced at the 3' regions of c-Myc and GAPDH genes. | [1] |

| 3-MB-PP1 | Cdk7as/as cells | ChIP | Not specified | Downstream shift in the peak of Ser2-phosphorylated Pol II. | [3] |

| THZ1 | Kasumi-1 cells | Western Blot | Not specified / 1-4h | Marked decrease. | [5] |

Table 3: Effect of Cdk7 Inhibition on RNA Polymerase II Ser7 Phosphorylation

| Inhibitor | Cell Line/System | Method | Concentration/Time | Observed Effect on Ser7-P | Reference |

| 3-MB-PP1 | Cdk7as/as cells | ChIP | Not specified | Reduced on U2 snRNA and c-fos genes. | [6] |

| THZ1 | Kasumi-1 cells | Western Blot | Not specified / 4h | Impaired phosphorylation. | [5] |

Signaling Pathways and Experimental Workflows

Cdk7-Mediated Phosphorylation of RNA Polymerase II CTD

The following diagram illustrates the central role of Cdk7 in phosphorylating the RNA Polymerase II CTD at Ser5 and Ser7, and its indirect influence on Ser2 phosphorylation through the activation of Cdk9.

Caption: Cdk7 phosphorylates Ser5 and Ser7 of the Pol II CTD and activates Cdk9.

Experimental Workflow for Assessing Cdk7 Inhibition

This diagram outlines a typical experimental workflow to investigate the effect of a Cdk7 inhibitor on RNA Polymerase II phosphorylation.

References

- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | CDK7 phosphorylates serine-5 and serine-7 of heptad repeats in C-terminal domain of RNA polymerase II at snRNA promoter [reactome.org]

- 3. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Foundational Research on Covalent CDK7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding the discovery and characterization of covalent inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target for cancer therapy. Covalent inhibitors, by forming a permanent bond with their target, offer the potential for enhanced potency and prolonged duration of action. This whitepaper will provide a comprehensive overview of the core scientific principles, key experimental data, and methodologies that have shaped our understanding of this important class of inhibitors.

Introduction to CDK7 and the Rationale for Covalent Inhibition

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation and elongation.[2][3]

Given its central role in both cell proliferation and transcription, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[2][4][5] Many cancers exhibit a dependency on high levels of transcription of oncogenes, a phenomenon known as transcriptional addiction.[2][6] Inhibiting CDK7 can disrupt this process, leading to the downregulation of key oncogenic drivers.[1][6]

The development of covalent inhibitors against CDK7 represents a significant advancement in the field. These inhibitors typically contain a reactive electrophilic "warhead" that forms a covalent bond with a specific nucleophilic amino acid residue on the target protein.[7][8] In the case of many CDK7 inhibitors, this residue is a non-catalytic cysteine (Cys312) located near the ATP-binding pocket.[6][9] This covalent binding mechanism can lead to irreversible inhibition, offering sustained target engagement and potent anti-tumor activity.[9]

Key Covalent CDK7 Inhibitors: Discovery and Properties

The journey into covalent CDK7 inhibition began with the discovery of THZ1. This pioneering molecule demonstrated the feasibility of targeting a remote cysteine to achieve both potency and selectivity for CDK7.[9] Building upon this foundation, subsequent research efforts have led to the development of more refined and selective covalent inhibitors, some of which have advanced into clinical trials.

THZ1: The First-in-Class Covalent CDK7 Inhibitor

THZ1 was identified through a cell-based screen and was the first reported covalent inhibitor of CDK7.[9] It possesses a distinctive phenylaminopyrimidine scaffold equipped with an acrylamide moiety that covalently modifies Cys312.[9] While a landmark discovery, further studies revealed that THZ1 also exhibits off-target activity against other transcription-regulating CDKs, namely CDK12 and CDK13.[2][3][10]

SY-1365 (Tamarenostat): A Clinically Investigated Covalent Inhibitor

SY-1365 was developed through a medicinal chemistry effort aimed at improving the potency, selectivity, and metabolic stability of earlier covalent CDK7 inhibitors like THZ1.[6] It is a potent and selective covalent inhibitor of CDK7 that has been evaluated in clinical trials for various cancers, including ovarian and breast cancer.[6][11][12] Preclinical studies have shown that SY-1365 effectively inhibits cell growth in numerous cancer cell lines at nanomolar concentrations and demonstrates significant anti-tumor effects in xenograft models.[6][11][12]

YKL-5-124: A Highly Selective Covalent Probe

To dissect the specific roles of CDK7 in cell cycle control versus transcription, a highly selective covalent inhibitor, YKL-5-124, was developed.[3][10] Unlike THZ1, YKL-5-124 shows minimal activity against CDK12 and CDK13, making it a valuable tool to probe the distinct functions of CDK7.[10] Studies with YKL-5-124 have revealed that selective inhibition of CDK7 predominantly leads to a cell-cycle arrest phenotype.[3][10]

Quantitative Data Summary

The following tables summarize key quantitative data for foundational covalent CDK7 inhibitors, providing a comparative overview of their biochemical and cellular activities.

| Inhibitor | Target(s) | IC50 (nM) - CDK7 | IC50 (nM) - CDK12 | IC50 (nM) - CDK13 | Cell Line (for IC50) | Reference |

| THZ1 | CDK7, CDK12, CDK13 | 3.6 | 15.5 | 6.3 | Jurkat | [9] |

| SY-1365 | CDK7 | 22 (enzymatic) | >10,000 | >10,000 | N/A | [6][13] |

| YKL-5-124 | CDK7 | 9.7 (biochemical) | No inhibition | No inhibition | N/A | [10] |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes based on the cited literature.

| Inhibitor | Ki (nM) | kinact (s-1) | Cell Proliferation GI50 (nM) | Cell Line (for GI50) | Reference |

| THZ1 | 4.9 | 0.0018 | 50-100 | Jurkat | [9] |

| SY-1365 | 73 | 0.0016 | <20 | Various | [6][13] |

| YKL-5-124 | Not Reported | Not Reported | ~100 | HAP1 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are outlines of key experimental protocols used in the characterization of covalent CDK7 inhibitors.

In Vitro Kinase Assay (for IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of CDK7.

-

Reagents and Materials: Recombinant CDK7/Cyclin H/MAT1 complex, kinase buffer, ATP, substrate (e.g., a peptide derived from the RNAPII CTD), test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a multi-well plate, combine the CDK7 complex, the inhibitor dilutions, and the substrate in the kinase buffer.

-

Initiate the kinase reaction by adding a specific concentration of ATP (often at or near the Km for ATP).

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using the detection reagent and a luminometer.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Time-Dependent Inhibition Assay (for kinact and KI Determination)

This assay is used to characterize the kinetics of covalent inhibition.

-

Reagents and Materials: Same as the in vitro kinase assay.

-

Procedure:

-

Pre-incubate the CDK7 complex with various concentrations of the covalent inhibitor for different lengths of time (e.g., 0, 5, 10, 20, 30, 60 minutes).[6]

-

At each time point, initiate the kinase reaction by adding ATP and the substrate.

-

Allow the reaction to proceed for a short, fixed period.[6]

-

Measure the remaining enzyme activity.

-

The time-dependent decay of enzyme activity is then used to calculate the maximal covalent deactivation rate constant (kinact) and the apparent covalent inhibitor affinity (KI).[6]

-

Cellular Target Engagement Assay

This assay confirms that the inhibitor binds to its intended target within a cellular context.

-

Reagents and Materials: Cell line of interest, test inhibitor, lysis buffer, antibodies against CDK7, and a biotinylated probe that also binds to CDK7.

-

Procedure:

-

Treat cells with increasing concentrations of the test inhibitor for a specified duration (e.g., 1 hour).[6]

-

Lyse the cells and quantify the total protein concentration.

-

In the cell lysate, the unbound CDK7 is then labeled with a biotinylated CDK7-inhibitor probe.

-

The amount of biotinylated (unoccupied) CDK7 can be quantified by methods such as immunoblotting or Meso Scale Discovery (MSD) assays.[6]

-

A decrease in the biotinylated signal with increasing concentrations of the test inhibitor indicates target engagement.

-

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells.

-

Reagents and Materials: Cancer cell lines, cell culture medium, test inhibitor, and a cell viability reagent (e.g., resazurin or CellTiter-Glo®).

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test inhibitor.

-

Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).[11]

-

Add the cell viability reagent and measure the signal (e.g., fluorescence or luminescence), which is proportional to the number of viable cells.

-

Calculate the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50 or IC50).

-

Visualizing Core Concepts: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of covalent CDK7 inhibitors.

Caption: Dual roles of CDK7 in cell cycle progression and transcription.

Caption: Mechanism of covalent inhibition of CDK7.

Caption: Workflow for the characterization of covalent CDK7 inhibitors.

Conclusion and Future Directions

The foundational research on covalent CDK7 inhibitors has provided a robust framework for understanding their mechanism of action and therapeutic potential. The discovery of molecules like THZ1 and the subsequent development of clinically investigated agents such as SY-1365 have validated CDK7 as a druggable target in oncology. The creation of highly selective probes like YKL-5-124 has further enabled the scientific community to dissect the intricate biology of CDK7.

Future research in this area will likely focus on several key aspects. Firstly, overcoming potential resistance mechanisms to CDK7 inhibition will be crucial for long-term therapeutic success. Secondly, the exploration of combination therapies, pairing covalent CDK7 inhibitors with other targeted agents or immunotherapies, holds significant promise for enhancing anti-tumor efficacy.[14] Finally, the development of next-generation covalent inhibitors with improved selectivity profiles and tailored pharmacokinetic properties will continue to be an active area of investigation, with the ultimate goal of delivering more effective and safer treatments to cancer patients.

References

- 1. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 14. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]

The Structure-Activity Relationship of Covalent CDK7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of covalent inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7). Due to the limited public information on a compound specifically named "Cdk7-IN-8," this guide will focus on the well-characterized and potent covalent CDK7 inhibitor, THZ1 , and its analogs. THZ1 serves as an exemplary case study for understanding the principles of designing selective and potent covalent inhibitors for this critical oncology target.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. This dual role in transcription and cell cycle control makes CDK7 a compelling target for cancer therapy, particularly in tumors addicted to high levels of transcription of oncogenes.

The Emergence of Covalent CDK7 Inhibitors: The Case of THZ1

THZ1 is a pioneering covalent inhibitor of CDK7 that has demonstrated remarkable potency and selectivity. Its discovery and characterization have provided significant insights into the druggability of CDK7 and have paved the way for the development of other covalent inhibitors.

Mechanism of Action

THZ1 exhibits a unique mechanism of action by covalently targeting a cysteine residue (Cys312) located outside of the highly conserved ATP-binding pocket of CDK7. This covalent modification is achieved through a Michael addition reaction with the acrylamide "warhead" present in the THZ1 molecule. This irreversible binding leads to a sustained inhibition of CDK7's kinase activity. The targeting of a non-catalytic cysteine provides a basis for achieving selectivity over other kinases that lack a similarly positioned reactive residue.

Structure-Activity Relationship (SAR) Studies of THZ1 and its Analogs

The SAR of THZ1 and its derivatives reveals key structural features that are critical for its potent and selective inhibition of CDK7. The following table summarizes the quantitative data for key compounds that illuminate these relationships.

| Compound ID | Structure | Modification from THZ1 | CDK7 IC50 (nM) | CDK12 IC50 (nM) | Cell Proliferation IC50 (nM, Jurkat cells) | Key SAR Insights |

| THZ1 | (Structure of THZ1) | - | 3.2 | ~158 | 50 | The acrylamide moiety is essential for covalent binding and high potency. The core scaffold correctly positions the warhead for reaction with Cys312. |

| THZ1-R | (Structure of THZ1-R) | Acrylamide reduced to a non-reactive propionamide | >10,000 | - | >10,000 | Demonstrates the critical importance of the covalent mechanism for the biological activity of THZ1. |

| YKL-5-124 | (Structure of YKL-5-124) | Different heterocyclic core and linker to the acrylamide | ~30 (in cells) | Not potent | Potent G1/S arrest | A different scaffold can also effectively present the acrylamide warhead to Cys312, leading to potent and more selective CDK7 inhibition. |

| THZ531 | (Structure of THZ531) | Derivative of THZ1 | 8,500 | 158 | - | Minor modifications to the THZ1 scaffold can dramatically shift selectivity towards the related kinase CDK12, highlighting the subtle structural determinants of selectivity. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of covalent CDK7 inhibitors.

Synthesis of THZ1

The synthesis of THZ1 involves a multi-step process, typically culminating in the coupling of the acrylamide-containing moiety with the aminopyrimidine core. A generalized synthetic scheme is as follows:

-

Synthesis of the aminopyrimidine core: This often involves the condensation of a guanidine derivative with a β-ketoester or a similar precursor to form the pyrimidine ring, followed by functional group manipulations to install the necessary amine and chloro substituents.

-

Synthesis of the acrylamide side chain: This typically starts with a protected aniline derivative that is functionalized with an acryloyl group.

-

Coupling and deprotection: The final step involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to connect the aminopyrimidine core with the side chain, followed by any necessary deprotection steps to yield THZ1.

Detailed, step-by-step synthetic procedures with characterization data can be found in the supplementary information of the primary research articles describing THZ1.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified CDK7.

-

Reagents and Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP (at a concentration close to the Km for CDK7).

-

Peptide or protein substrate (e.g., a peptide derived from the RNAPII CTD).

-

Test compounds (dissolved in DMSO).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, CDK7 enzyme complex, and the test compound.

-

Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Cell Viability Assay

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., Jurkat T-ALL cells).

-

Complete cell culture medium.

-

Test compounds (dissolved in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well clear-bottom white plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the DMSO control and determine the IC50 value.

-

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to confirm that the compound binds to its intended target in a cellular context.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

PBS (Phosphate-Buffered Saline).

-

Protease inhibitor cocktail.

-

Test compound.

-

Equipment for heating samples precisely (e.g., PCR cycler).

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

SDS-PAGE and Western blotting reagents.

-

Antibody specific to CDK7.

-

-

Procedure:

-

Treat cultured cells with the test compound or DMSO control for a specified time.

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures for a set time (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-CDK7 antibody.

-

Quantify the band intensities. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

-

Visualizations

Signaling Pathway of CDK7

Caption: Dual roles of the CDK7 complex in transcription and cell cycle control.

Experimental Workflow for Covalent Inhibitor Evaluation

Caption: A typical workflow for the evaluation of covalent CDK7 inhibitors.

Logical Relationship of Covalent Inhibition

Caption: The logical steps leading to irreversible inhibition of CDK7 by a covalent inhibitor.

Methodological & Application

Cdk7-IN-8 In Vitro Kinase Assay: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory activity of Cdk7-IN-8 against Cyclin-Dependent Kinase 7 (Cdk7). Cdk7 is a key regulator of the cell cycle and transcription, making it a compelling target for cancer therapy. This protocol is designed to be adaptable for various laboratory settings and detection methods.

Introduction to Cdk7 and this compound

Cyclin-Dependent Kinase 7 (Cdk7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation. Due to its central role in both cell proliferation and transcription, Cdk7 has emerged as a significant target for the development of anti-cancer therapeutics.

This compound is a potent and selective inhibitor of Cdk7. Understanding its mechanism of action and potency is crucial for the development of novel cancer therapies. In vitro kinase assays are fundamental tools for characterizing the inhibitory properties of compounds like this compound, providing quantitative data on their efficacy and selectivity.

Quantitative Data Summary

The inhibitory activity of this compound and other representative Cdk7 inhibitors are summarized in the table below. This data is essential for comparing the potency and selectivity of different compounds.

| Inhibitor | Target Kinase | IC50 (nM) | Mechanism of Action | Reference |

| This compound | Cdk7 | 54.29 | Reversible, Non-covalent | [1] |

| YKL-5-124 | Cdk7 | 9.7 | Covalent | |

| THZ1 | Cdk7 | 3.2 | Covalent | |

| BS-181 | Cdk7 | 21 | Reversible | |

| CT7001 | Cdk7 | 40 | Reversible |

Experimental Protocols

This section outlines a detailed protocol for an in vitro kinase assay to determine the IC50 value of this compound. This protocol is based on a luminescence-based ADP detection method (e.g., ADP-Glo™), which is a common and robust method for measuring kinase activity.

Materials and Reagents:

-

Enzyme: Recombinant human Cdk7/Cyclin H/MAT1 complex

-

Substrate: A suitable peptide substrate for Cdk7 (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

Inhibitor: this compound

-

ATP: Adenosine 5'-triphosphate

-

Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Detection Reagent: ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

-

Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings

-

Plate reader: A luminometer capable of reading the output from the detection reagent.

Experimental Workflow Diagram:

Caption: Workflow for the this compound in vitro kinase assay.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

This compound Dilution Series: Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should typically range from 1 nM to 10 µM to generate a complete dose-response curve.

-

Enzyme Preparation: Dilute the Cdk7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be close to the Km value for Cdk7 to accurately determine the potency of ATP-competitive inhibitors.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a white 96-well plate.

-

Add 5 µL of the diluted Cdk7 enzyme to each well.

-

Optional Pre-incubation: For a reversible inhibitor like this compound, a short pre-incubation of 10-15 minutes at room temperature is sufficient to allow for binding equilibrium to be reached.

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure that the reaction remains within the linear range (typically <20% ATP consumption).

-

-

Signal Detection (ADP-Glo™ Assay):

-

After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The raw luminescence data is proportional to the amount of ADP produced, and therefore to the kinase activity.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Cdk7 Signaling Pathway

The following diagram illustrates the central role of Cdk7 in regulating both the cell cycle and transcription.

Caption: Cdk7's dual role in cell cycle and transcription.

By following this detailed protocol and understanding the underlying principles, researchers can accurately and reproducibly determine the in vitro inhibitory activity of this compound and other potential Cdk7 inhibitors. This information is critical for the advancement of drug discovery programs targeting this important oncogene.

References

Application Notes and Protocols for Cdk7-IN-8 in Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (Cdk7) is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy.[1] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2] Dysregulation of Cdk7 activity is common in various cancers, correlating with uncontrolled proliferation and tumor growth.

Cdk7-IN-8 is a potent and selective inhibitor of Cdk7. These application notes provide detailed protocols for utilizing this compound in cell-based proliferation assays to assess its anti-proliferative effects on cancer cell lines.

Data Presentation

The inhibitory activity of this compound has been characterized both in vitro against the isolated enzyme and in cell-based assays across various cancer cell lines.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Notes |

| Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[3] |

| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects in a colon cancer cell line.[3] |

| OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting the proliferation of ovarian cancer cells.[3] |

| HCC1806 (Breast Cancer) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity against a breast cancer cell line.[3] |

| HCC70 (Breast Cancer) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Cell Line | Dosage and Administration | Outcome |

| Male BALB/c nude mice | HCT116 | 25 mg/kg, p.o., qd, for 21 days | 81.9% Tumor Growth Inhibition (TGI).[3] |

Signaling Pathway

The following diagram illustrates the dual role of Cdk7 in regulating the cell cycle and transcription, and the mechanism of its inhibition.

Experimental Protocols

Protocol 1: Cell Proliferation Assay Using a WST-8/CCK-8 Kit

This protocol details the steps to determine the anti-proliferative effect of this compound on cancer cells using a water-soluble tetrazolium salt (WST-8) based colorimetric assay, such as CCK-8.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HCT116, OVCAR-3, HCC1806, HCC70)

-

Complete cell culture medium

-

96-well cell culture plates

-

WST-8/CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0 to 100 nM is a good starting point based on known IC50 values).[3] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3] The incubation time can be optimized depending on the cell line's doubling time.

-

-

Cell Viability Measurement:

-